

Preclinical Pharmacokinetics and Pharmacodynamics of Avibactam: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avibactam sodium dihydrate

Cat. No.: B12400378

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a novel, non- β -lactam β -lactamase inhibitor that restores the in vitro and in vivo activity of ceftazidime and other β -lactam antibiotics against a broad spectrum of β -lactamase-producing Gram-negative bacteria.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of avibactam, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Pharmacokinetics of Avibactam in Preclinical Models

The pharmacokinetic profile of avibactam has been characterized in several preclinical species, primarily mice and rats. These studies have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) properties and in establishing the dose regimens for subsequent pharmacodynamic evaluations.

Data Presentation: Pharmacokinetic Parameters of Avibactam

The following tables summarize the key pharmacokinetic parameters of avibactam observed in preclinical models.

Table 1: Single-Dose Pharmacokinetic Parameters of Avibactam in Mice

Parameter	Value	Animal Model	Reference
Half-life ($t_{1/2}$)	0.24 (\pm 0.04) hours	Neutropenic Thigh/Lung Infected Mice	
Volume of Distribution (Vd)	1.18 (\pm 0.34) L/kg	Neutropenic Thigh/Lung Infected Mice	
Plasma Clearance (CL)	Linear and dose-proportional	Neutropenic Thigh/Lung Infected Mice	
Epithelial Lining Fluid (ELF) to Plasma AUC Ratio	0.22 (\pm 0.02)	Neutropenic Thigh/Lung Infected Mice	

Table 2: Single-Dose Pharmacokinetic Parameters of Avibactam in Rats

Parameter	Value	Dosing	Reference
Calibration Range in Plasma	0.005 - 5.0 μ g/mL	Intravenous	[5]
Accuracy	Within 9%	Intravenous	[5]
Precision	Within 9%	Intravenous	[5]
PK Data Comparison to Humans	Rat PK data may aid in combining BLI with an appropriate antibiotic	Intravenous	[3][4]

Pharmacodynamics of Avibactam in Preclinical Models

The pharmacodynamic profile of avibactam is a critical determinant of its efficacy. Preclinical studies have focused on identifying the PK/PD index that best correlates with its antibacterial effect and the magnitude of this index required for various levels of bacterial killing.

Data Presentation: Pharmacodynamic Targets of Avibactam

The primary pharmacodynamic driver for avibactam's efficacy is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Avibactam Pharmacodynamic Targets in Combination with Ceftazidime against *P. aeruginosa* in Neutropenic Mouse Models

Infection Model	Pharmacodynamic Endpoint	Required Avibactam %fT > CT (CT = 1 mg/L)	Reference
Thigh Infection	Stasis	14.1% - 62.5%	[6]
1-log10 kill	~50.3%	[1]	
Lung Infection	Stasis	0% - 21.4%	[6]
1-log10 kill	Exceeded by 50% fT > CT of 1 mg/L	[1]	
2-log10 kill	Exceeded by 50% fT > CT of 1 mg/L	[1]	

Table 4: Avibactam Pharmacodynamic Targets in Combination with Aztreonam against Enterobacteriaceae in Preclinical Models

Model	Critical Threshold (CT)	Required Avibactam %fT > CT	Reference
Hollow-Fiber Infection Model	~2.5 mg/L	Not explicitly stated	[1]
Neutropenic Mouse Thigh Model	~2.5 mg/L	Not explicitly stated	[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. This section outlines the protocols for key in vivo and in vitro experiments used to evaluate the PK and PD of avibactam.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Protocol:

- Induction of Neutropenia: Female ICR (CD-1) mice (5-6 weeks old) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Bacterial Inoculum Preparation:
 - The bacterial strain of interest (e.g., *Pseudomonas aeruginosa*, *Klebsiella pneumoniae*) is grown overnight on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep's blood).
 - Colonies are suspended in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to the desired concentration (e.g., 10⁷ CFU/mL).[\[8\]](#)[\[9\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Infection: Mice are challenged with a 0.1 mL intramuscular injection of the bacterial suspension into the right thigh.[\[8\]](#)[\[10\]](#)
- Drug Administration: Ceftazidime-avibactam or control vehicle is administered subcutaneously or intravenously at specified time points post-infection (e.g., starting 2 hours after inoculation).[\[6\]](#)[\[11\]](#)
- Quantification of Bacterial Load:
 - At predetermined time points (e.g., 24 hours post-treatment initiation), mice are euthanized.
 - The infected thigh muscle is aseptically removed and weighed.
 - The tissue is homogenized in a fixed volume of sterile PBS (e.g., 3 mL).[\[10\]](#)[\[11\]](#)[\[15\]](#)
 - Serial ten-fold dilutions of the homogenate are prepared in sterile PBS.
 - Aliquots (e.g., 0.1 mL) of appropriate dilutions are plated in duplicate on agar plates.
 - Bacterial colonies are enumerated after overnight incubation at 37°C, and the results are expressed as log₁₀ CFU per gram of thigh tissue.[\[10\]](#)[\[15\]](#)[\[16\]](#)

Neutropenic Mouse Lung Infection Model

This model is used to assess the efficacy of antimicrobial agents in treating pulmonary infections.[\[6\]](#)

Protocol:

- Induction of Neutropenia: As described for the thigh infection model.
- Bacterial Inoculum Preparation: As described for the thigh infection model.
- Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension (e.g., 20-50 µL).[\[6\]](#)[\[15\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Drug Administration: As described for the thigh infection model.

- Quantification of Bacterial Load:
 - At specified time points, mice are euthanized.
 - The lungs are aseptically removed and homogenized in sterile PBS.[\[15\]](#)[\[16\]](#)
 - Bacterial load is quantified by plating serial dilutions of the lung homogenate, as described for the thigh infection model.[\[15\]](#)[\[16\]](#)[\[20\]](#)[\[21\]](#)

In Vitro Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

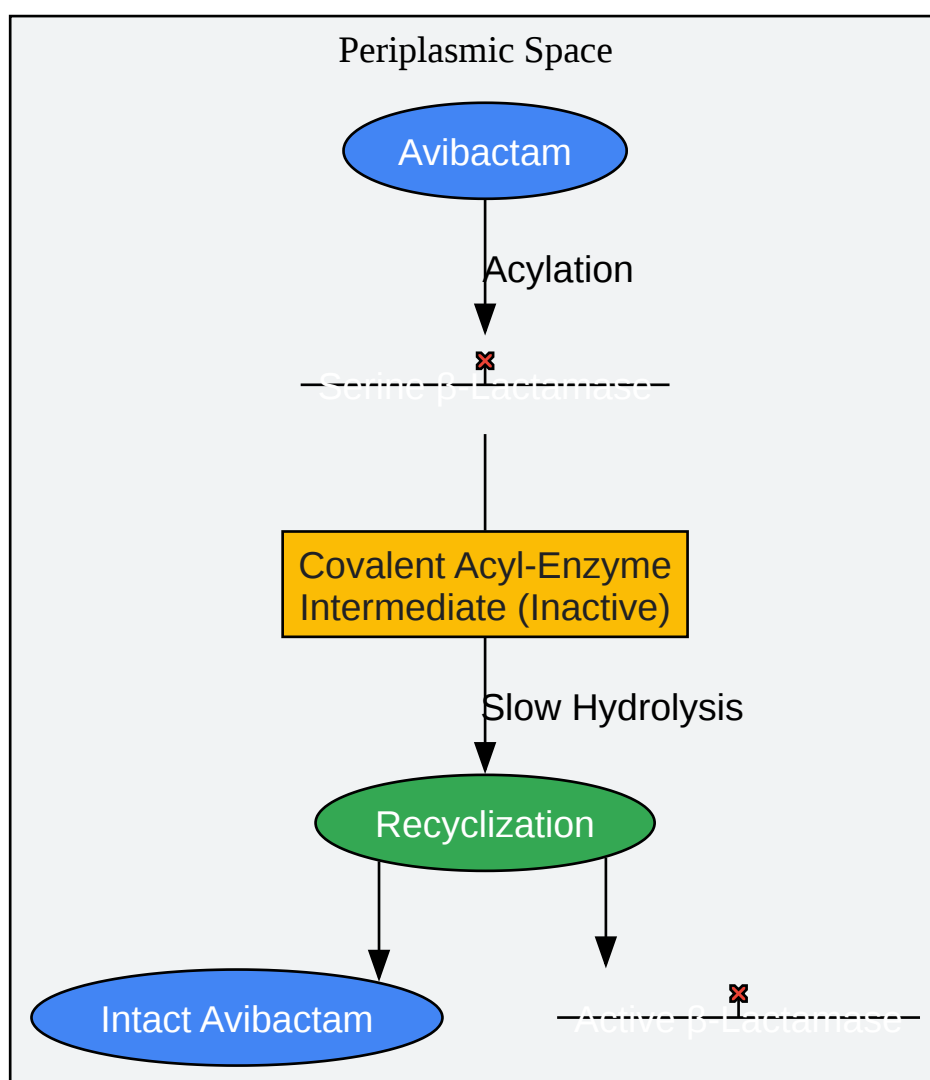
Protocol:

- Inoculum Preparation: A standardized bacterial inoculum is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) to a final concentration of approximately 5×10^5 CFU/mL.
- Antibiotic Concentrations: Ceftazidime-avibactam is added to the bacterial suspensions at various concentrations, typically multiples of the minimum inhibitory concentration (MIC) (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).[\[22\]](#)
- Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours) for bacterial enumeration.
- Bacterial Viability Determination: Serial dilutions of the samples are plated on agar plates. After incubation, colony counts are performed to determine the number of viable bacteria (CFU/mL) at each time point.
- Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. Bactericidal activity is often defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Mechanism of Action: Avibactam Inhibition of β -Lactamase

Avibactam inhibits a wide range of serine β -lactamases, including Ambler class A, C, and some class D enzymes.[5][23][24] Its mechanism involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the β -lactamase enzyme.[23][24]

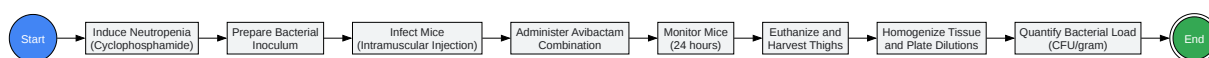


[Click to download full resolution via product page](#)

Mechanism of Avibactam Inhibition of β -Lactamase.

Experimental Workflow: Neutropenic Mouse Thigh Infection Model

The following diagram illustrates the key steps in the neutropenic mouse thigh infection model.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Avibactam Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Avibactam Pharmacokinetic/Pharmacodynamic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avibactam Pharmacokinetic/Pharmacodynamic Targets. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Molecular Mechanism of Avibactam-Mediated β -Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 8. imquestbio.com [imquestbio.com]
- 9. SOP for Preparation of Culture Inoculum | Pharmaguideline [pharmaguideline.com]
- 10. noblelifesci.com [noblelifesci.com]

- 11. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Inoculum preparation: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [en.bio-protocol.org]
- 18. Long Term Chronic Pseudomonas aeruginosa Airway Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qub.ac.uk [qub.ac.uk]
- 20. Genome-wide mapping of gene-microbe interactions in the murine lung microbiota based on quantitative microbial profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A method for quantifying pulmonary Legionella pneumophila infection in mouse lungs by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. actascientific.com [actascientific.com]
- 23. Avibactam and Class C β -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Avibactam and class C β -lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Pharmacokinetics and Pharmacodynamics of Avibactam: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400378#pharmacokinetics-and-pharmacodynamics-of-avibactam-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com